molecular formula C11H10N2O2 B2629399 1-[1-(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 1156253-73-4

1-[1-(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2629399
CAS No.: 1156253-73-4
M. Wt: 202.213
InChI Key: YGOGYJSXPXKYKW-UHFFFAOYSA-N
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Description

The compound “1-[1-(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione” is a chemical compound with the molecular formula C11H10N2O2 . It is a derivative of 1H-Pyrrole-2,5-dione .


Molecular Structure Analysis

The molecular structure of this compound can be determined by various methods such as single-crystal X-ray diffraction analysis . The compound’s structure is likely to involve various intermolecular interactions .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds, such as imidazole derivatives, are known to exhibit a broad range of chemical and biological properties .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 202.21 . Other physical and chemical properties such as boiling point, melting point, and solubility would need to be determined experimentally.

Safety and Hazards

While specific safety and hazard data for this compound is not available, it’s important to handle all chemical compounds with care, following appropriate safety protocols. For example, a similar compound, 1-pyridin-3-yl-ethylamine, has been classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Sens. 1 .

Properties

IUPAC Name

1-(1-pyridin-3-ylethyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8(9-3-2-6-12-7-9)13-10(14)4-5-11(13)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOGYJSXPXKYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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